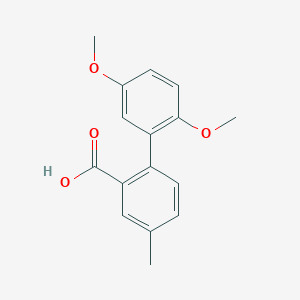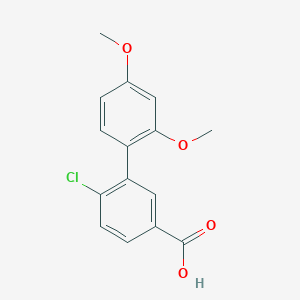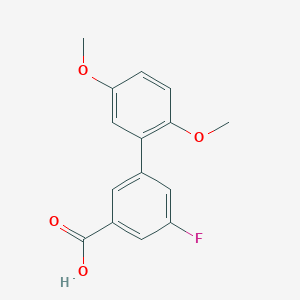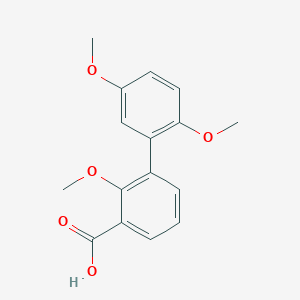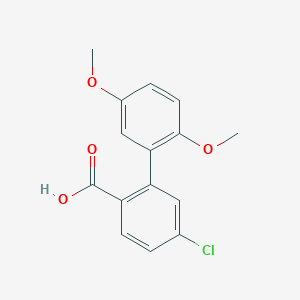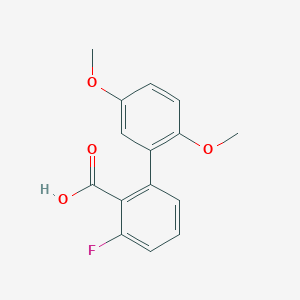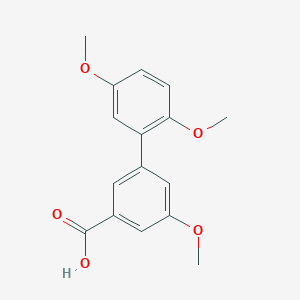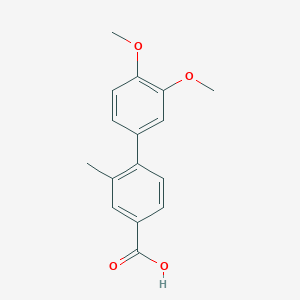
3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-(2,5-DMPT-5-TFA), 95%) is a synthetic compound that has been studied for its potential applications in various fields, including scientific research. It is a compound that has been widely used in laboratory experiments and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
3-(2,5-DMPT-5-TFA), 95% has been used in a number of scientific research applications. It has been used as an inhibitor of protein kinases, an enzyme involved in the regulation of various cellular processes. It has also been used in studies of the structure and function of enzymes, as well as in studies of the mechanisms of drug action. Additionally, the compound has been used in studies of the structure and function of proteins, as well as in studies of the regulation of gene expression.
Mécanisme D'action
3-(2,5-DMPT-5-TFA), 95% has been found to act as an inhibitor of protein kinases, an enzyme involved in the regulation of various cellular processes. The compound binds to the active site of the enzyme, which prevents the enzyme from performing its normal function. This inhibition of the enzyme's activity can lead to changes in gene expression, protein synthesis, and other cellular processes.
Biochemical and Physiological Effects
3-(2,5-DMPT-5-TFA), 95% has been found to have a number of biochemical and physiological effects. In studies of the inhibition of protein kinase activity, the compound has been found to reduce the activity of the enzyme, leading to changes in gene expression and protein synthesis. Additionally, the compound has been found to reduce the activity of certain enzymes involved in the metabolism of drugs, leading to increased drug concentrations in the body. Finally, the compound has been found to have an anti-inflammatory effect, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,5-DMPT-5-TFA), 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it a cost-effective option for scientific research. Additionally, the compound has a high degree of specificity, meaning that it is able to target specific proteins and enzymes. However, the compound is also limited in its ability to penetrate cells, meaning that it is not suitable for use in studies of intracellular processes.
Orientations Futures
There are a number of potential future directions in which 3-(2,5-DMPT-5-TFA), 95% may be used. One potential application is in the development of new drugs for the treatment of certain diseases. The compound has already been found to have an anti-inflammatory effect, and further research may lead to the development of drugs that can target specific proteins and enzymes. Additionally, the compound may be used in the development of new diagnostic tests, as its high degree of specificity may be beneficial in the detection of certain diseases. Finally, the compound may be used in the development of new laboratory techniques, as its ability to target specific proteins and enzymes may be beneficial in a variety of experiments.
Méthodes De Synthèse
3-(2,5-DMPT-5-TFA), 95% can be synthesized by a two-step process. The first step involves the reaction of 2,5-dimethoxyphenyl trifluoromethyl ketone with trifluoromethanesulfonic acid in a 1:1 molar ratio in acetonitrile. This reaction results in the formation of 3-(2,5-dimethoxyphenyl)-5-trifluoromethylbenzoic acid. The second step involves the purification of the compound via recrystallization in acetonitrile, followed by drying to obtain a 95% pure product.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c1-22-12-3-4-14(23-2)13(8-12)9-5-10(15(20)21)7-11(6-9)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPHJHJJZWLLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690836 |
Source


|
| Record name | 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-71-5 |
Source


|
| Record name | 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

